molecular formula C13H18O2 B1599616 Methyl 2-(4-ethylphenyl)-2-methylpropanoate CAS No. 698394-59-1

Methyl 2-(4-ethylphenyl)-2-methylpropanoate

Cat. No. B1599616
M. Wt: 206.28 g/mol
InChI Key: NOEXVITUEIEJHK-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylphenyl)-2-methylpropanoate, also known as Methyl Ephedrone, is a chemical compound that belongs to the class of amphetamines. It is a synthetic derivative of ephedrine, which is a natural stimulant found in some plants. Methyl Ephedrone has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.

Scientific Research Applications

Photopolymerization

Methyl 2-(4-ethylphenyl)-2-methylpropanoate has been studied in the context of photopolymerization. For instance, Guillaneuf et al. (2010) investigated a new alkoxyamine bearing a chromophore group linked to an aminoxyl function, which decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals. This compound showed significant changes in photophysical or photochemical properties and was efficient as a conventional photoinitiator in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

Reformatsky Reaction

The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, closely related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. MatsumotoTakashi and FukuiKenji (1972) demonstrated the formation of these β-hydroxy esters and their potential applications in stereochemistry (MatsumotoTakashi & FukuiKenji, 1972).

Conformational Studies

Gung and Yanik (1996) conducted a conformational study of SnCl4 complexes of aldehydes and esters, including ethyl 2-pentenoate and ethyl 4-methyl-2-pentenoate, which are structurally similar to Methyl 2-(4-ethylphenyl)-2-methylpropanoate. This study revealed insights into the preferred conformations of these compounds, contributing to our understanding of their chemical behavior (Gung & Yanik, 1996).

Polymerization

Zhang et al. (2008) synthesized novel azo-containing iniferters, which were used successfully as initiators for atom transfer radical polymerization of methyl methacrylate, a process relevant to Methyl 2-(4-ethylphenyl)-2-methylpropanoate (Zhang et al., 2008).

Potential Bioactivity

Navarrete-Vázquez et al. (2011) prepared and characterized a compound, ethyl2-[4-(acetylamino)phenoxy]-2-methylpropanoate, which is of interest for its potential bioactivity as an analgesic and antidyslipidemic agent. This compound's structure and potential applications in medicine highlight the diverse possibilities for derivatives of Methyl 2-(4-ethylphenyl)-2-methylpropanoate (Navarrete-Vázquez et al., 2011).

Cyclopropane Derivatives

Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives from tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. Their research contributes to understanding the chemical transformations and applications of Methyl 2-(4-ethylphenyl)-2-methylpropanoate derivatives in organic synthesis (Abe & Suehiro, 1982).

Optical Storage Applications

Meng et al. (1996) explored the use of azo polymers, including Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, for reversible optical storage. The study of these azo polymers, related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, opens up potential applications in data storage technologies (Meng et al., 1996).

Synthesis of Potent PPARpan Agonist

Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist using a compound structurally related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, highlighting its relevance in pharmaceutical research (Guo et al., 2006).

properties

IUPAC Name

methyl 2-(4-ethylphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-10-6-8-11(9-7-10)13(2,3)12(14)15-4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEXVITUEIEJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440357
Record name Methyl 2-(4-ethylphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-ethylphenyl)-2-methylpropanoate

CAS RN

698394-59-1
Record name Methyl 2-(4-ethylphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Xie, Y Sun, Y Liu, X Li, X Li, W Zhong… - Journal of medicinal …, 2021 - ACS Publications
A series of novel anaplastic lymphoma kinase (ALK) degraders were designed and synthesized based on proteolysis-targeting chimera (PROTAC) technology by linking two alectinib …
Number of citations: 30 pubs.acs.org

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